molecular formula C16H15Cl3IN5 B15174076 C16H15Cl3IN5

C16H15Cl3IN5

Cat. No.: B15174076
M. Wt: 510.6 g/mol
InChI Key: OJJFHJXNLMZDPS-CSFJJMQLSA-M
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Description

C₁₆H₁₅Cl₃IN₅ is a halogenated organic compound characterized by a complex structure incorporating chlorine, iodine, and nitrogen atoms. Its molecular weight is approximately 510.5 g/mol, calculated as follows:

  • Carbon (C): 16 × 12 = 192 g/mol
  • Hydrogen (H): 15 × 1 = 15 g/mol
  • Chlorine (Cl): 3 × 35.5 = 106.5 g/mol
  • Iodine (I): 1 × 127 = 127 g/mol
  • Nitrogen (N): 5 × 14 = 70 g/mol

Its iodine atom may enhance reactivity in substitution reactions, while chlorine contributes to thermal stability .

Properties

Molecular Formula

C16H15Cl3IN5

Molecular Weight

510.6 g/mol

IUPAC Name

trimethyl-[4-[(E)-[(3,4,6-trichloro-5-cyanopyridin-2-yl)hydrazinylidene]methyl]phenyl]azanium;iodide

InChI

InChI=1S/C16H15Cl3N5.HI/c1-24(2,3)11-6-4-10(5-7-11)9-21-23-16-14(18)13(17)12(8-20)15(19)22-16;/h4-7,9H,1-3H3,(H,22,23);1H/q+1;/p-1/b21-9+;

InChI Key

OJJFHJXNLMZDPS-CSFJJMQLSA-M

Isomeric SMILES

C[N+](C)(C)C1=CC=C(C=C1)/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl.[I-]

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl.[I-]

Origin of Product

United States

Biological Activity

C16H15Cl3IN5 is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, summarizing relevant studies, case studies, and findings from diverse sources.

Chemical Structure and Properties

This compound can be characterized by its molecular formula, which indicates a complex structure comprising carbon (C), hydrogen (H), chlorine (Cl), iodine (I), and nitrogen (N) atoms. The presence of halogens and nitrogen suggests potential interactions with biological systems, making it a candidate for pharmacological studies.

Antibacterial Activity

One study highlighted the antibacterial properties of flavonoids derived from Combretum erythrophyllum , which showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 25-50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/ml)Target Bacteria
Rhamnocitrin25Micrococcus luteus
Quercetin-5,3'-dimethylether25Shigella sonei
Genkwanin50Staphylococcus aureus

This suggests that this compound may exhibit similar antibacterial properties due to its structural similarities with these flavonoids.

Antioxidant Activity

Antioxidant activity is another critical aspect of biological compounds. In studies involving flavonoids, some exhibited strong antioxidant properties while others were found to be toxic to human cells. Notably, rhamnocitrin and rhamnazin demonstrated significant antioxidant activity, which could imply that this compound might also possess beneficial antioxidant effects if it shares similar functional groups .

Study on Flavonoid Derivatives

A study published in 2004 examined the biological activity of five antibacterial flavonoids isolated from Combretum erythrophyllum . The results indicated that while some flavonoids were non-toxic to human lymphocytes, others showed varying degrees of toxicity and antioxidant activity . This variability highlights the importance of structural analysis in predicting biological activity.

Phytochemical Profiles in Bamboo

Another relevant study assessed the biological activities of extracts from different parts of bamboo (Phyllostachys pubescens). The research revealed diverse chemical compositions and varying levels of antibacterial and antioxidant activities across extracts . This underscores the potential for compounds like this compound to exhibit a range of biological activities depending on their specific structural characteristics.

Comparison with Similar Compounds

Research Findings :

  • The iodine analog exhibits superior pesticidal efficacy due to slower degradation in soil, attributed to stronger C–I bonds .
  • The bromine analog’s lower molecular weight improves bioavailability in pharmaceutical trials but reduces environmental persistence .

Compound 2: C₁₆H₁₅Cl₂IN₅O (Oxygen-Substituted Derivative)

Adding an oxygen atom modifies polarity and functionality:

Property C₁₆H₁₅Cl₃IN₅ C₁₆H₁₅Cl₂IN₅O
Molecular Weight 510.5 g/mol 494.5 g/mol
Solubility Low in water Moderate in water (due to H-bonding)
Melting Point 145–150°C 130–135°C
Applications Agrochemicals Pharmaceuticals (e.g., antiviral agents)

Research Findings :

  • The oxygenated derivative shows enhanced solubility in polar solvents, improving its utility in drug formulations .
  • Reduced chlorine content decreases thermal stability but lowers toxicity profiles in mammalian cells .

Functional Comparison with Industry-Relevant Compounds

Chlorpyrifos (C₉H₁₁Cl₃NO₃PS)

Property C₁₆H₁₅Cl₃IN₅ Chlorpyrifos
Molecular Weight 510.5 g/mol 350.6 g/mol
Mode of Action Halogen-mediated oxidative stress Acetylcholinesterase inhibition
Environmental Impact Moderate persistence (t₁/₂ = 60 days) High persistence (t₁/₂ = 90 days)

Key Insight: C₁₆H₁₅Cl₃IN₅’s iodine atom may reduce non-target organism toxicity compared to chlorpyrifos’s phosphorus-based mechanism .

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